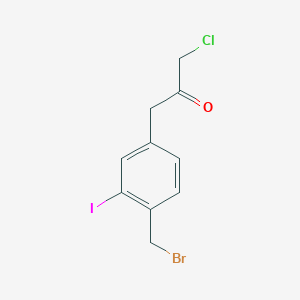
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method is the radical benzylic bromination reaction, where a precursor compound such as 4-bromo-3-nitrotoluene undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then be further reacted to introduce the iodine and chlorine atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its halogen atoms. The bromine, iodine, and chlorine atoms can form halogen bonds with various biological molecules, affecting their function and activity. These interactions can influence molecular pathways and cellular processes, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is unique due to the presence of three different halogen atoms in its structure. This combination of bromine, iodine, and chlorine atoms provides distinct chemical properties and reactivity compared to other similar compounds. The specific arrangement of these atoms also allows for unique interactions with biological molecules, making it a valuable compound for research and development.
属性
分子式 |
C10H9BrClIO |
|---|---|
分子量 |
387.44 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6H2 |
InChI 键 |
RZWOLHHPSWHHGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)CCl)I)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



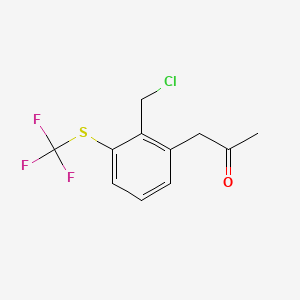
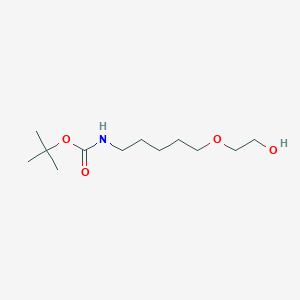
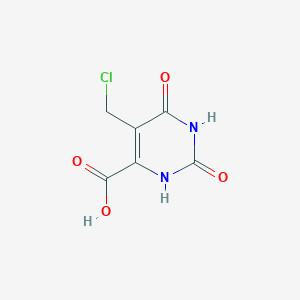

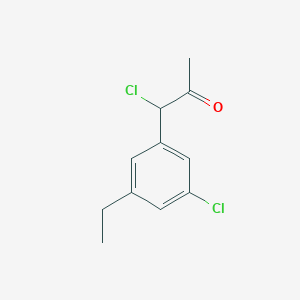
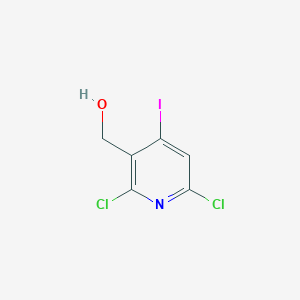




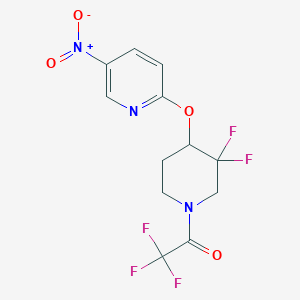
![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
